

Comparative potency of Sc-alpha alpha delta 9 versus traditional Delta-9

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Compound of Interest

Compound Name: Sc-alpha alpha delta 9

CAS No.: 219905-91-6

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Comparative Potency Guide: SC- $\alpha\alpha\delta 9$ vs. Traditional -THC

Executive Summary & Chemical Identity

This guide contrasts the pharmacodynamics of the synthetic cell-cycle inhibitor SC- $\alpha\alpha\delta 9$ with the phytocannabinoid

-THC. While

-THC is the benchmark for cannabimimetic activity (neuromodulation), SC- $\alpha\alpha\delta 9$ serves as a benchmark for G1/S and G2/M phase arrest in oncology research.

Chemical Profile Comparison[2][4][6][7][8][9]

Feature	Traditional	SC- $\alpha\delta 9$
	-THC	
IUPAC Name	(-)-(6aR,10aR)-6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol	4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)-amino]-ethyl)-carbamoyl)-2-decanoylamino butyric acid
Primary Target	CB1 / CB2 Receptors (Partial Agonist)	Cdc25 Phosphatase (A/B/C) & Phospholipase C (PLC)
Mechanism	G-protein coupled receptor (GPCR) activation cAMP inhibition	Dephosphorylation inhibition of Cdk/Cyclin complexes
Potency Metric	(Binding Affinity) & (Functional)	(Enzyme Inhibition)
Primary Utility	Analgesia, Antiemetic, Psychoactive research	Antineoplastic, Cell cycle synchronization
Solubility	Lipophilic (Ethanol, DMSO, lipids)	Lipophilic (DMSO >16 mg/mL, insol. in water)

Mechanistic Potency Analysis

A. SC- $\alpha\delta 9$: Cell Cycle & Phospholipase Inhibition

SC- $\alpha\delta 9$ functions as a dual-specificity phosphatase inhibitor.^{[1][2][3][5]} Its potency is derived from its structural mimicry of membrane phospholipids, allowing it to interface with Phospholipase C (PLC) and Cdc25.

- Cdc25 Inhibition: SC- $\alpha\delta 9$ inhibits the dephosphorylation of Cdk1 (Cdc2) and Cdk2.^[2] Since Cdks must be dephosphorylated by Cdc25 to become active, SC- $\alpha\delta 9$ locks cells in the G1 or G2/M phase.
- PLC Inhibition: Unlike traditional phosphatase inhibitors, SC- $\alpha\delta 9$ inhibits PLC (

) but spares Phospholipase D (PLD), providing a unique "anti-signaling" profile that blocks mitogenic growth factors.

B. -THC: GPCR Neuromodulation

-THC acts as a partial agonist at CB1 (central) and CB2 (peripheral) receptors. Its potency is defined by its nanomolar affinity and its ability to inhibit adenylyl cyclase and modulate ion channels (calcium/potassium).

- Receptor Affinity:

values typically range from 10–40 nM at CB1.

- Signaling: Activation leads to downstream phosphorylation of ERK/MAPK, but via a GPCR-dependent pathway distinct from the direct phosphatase inhibition of SC- $\alpha\delta 9$.

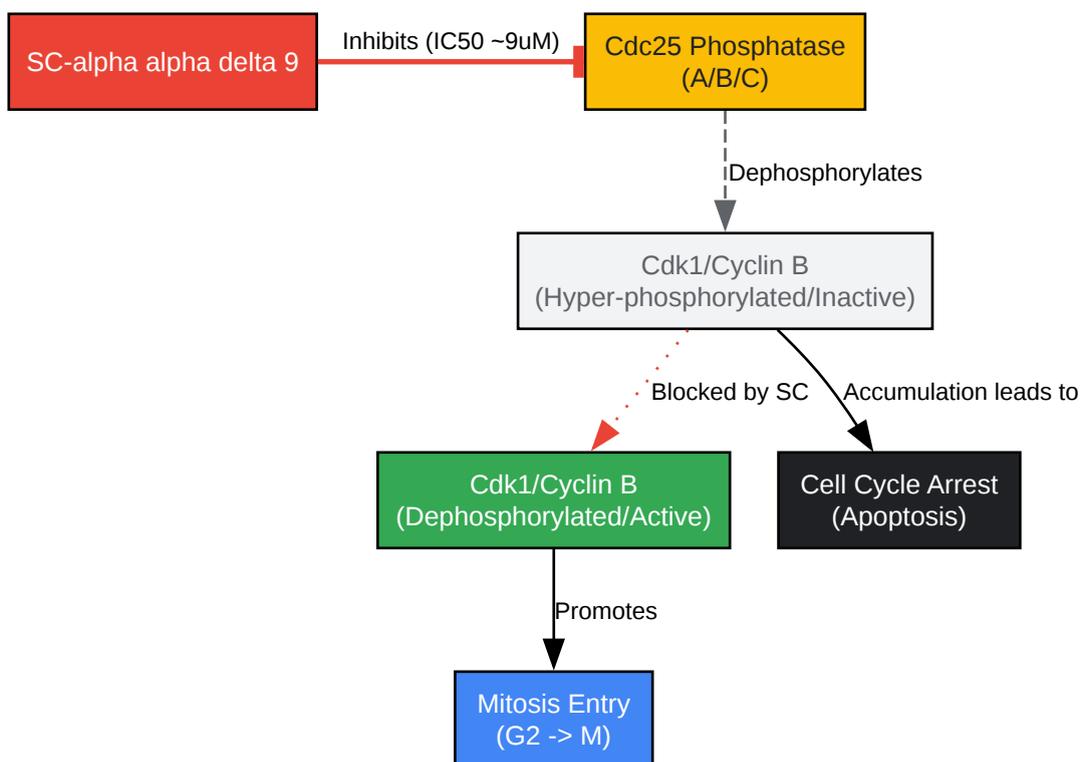
C. Quantitative Potency Data[6]

Parameter	-THC	SC- $\alpha\delta 9$	Interpretation
Target Affinity	(CB1)	mimicry (Competitive)	THC is a high-affinity ligand; SC- $\alpha\delta 9$ is a substrate mimic.
Functional Potency	(GTP S)	(Cdc25A)	THC is active at nanomolar concentrations; SC- $\alpha\delta 9$ requires micromolar levels.
Cytotoxicity	Low (Cytostatic in some lines)	High (Apoptotic/Cytotoxic)	SC- $\alpha\delta 9$ is designed to kill proliferating cells; THC modulates them.
Selectivity	Moderate (CB1 vs CB2)	High (Cdc25 vs PTP1B)	SC- $\alpha\delta 9$ shows >10-fold selectivity for Cdc25 over other phosphatases.

Visualization of Signaling Pathways

The following diagrams illustrate the divergent signaling cascades of the two compounds.

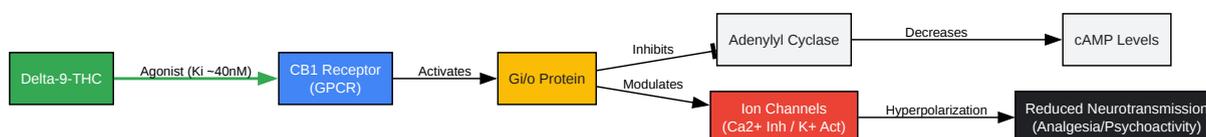
Diagram 1: SC- $\alpha\alpha\delta 9$ Mechanism (Cell Cycle Arrest)



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Caption: SC- $\alpha\alpha\delta 9$ blocks Cdc25, preventing Cdk1 activation and forcing cells into G2/M arrest and apoptosis.

Diagram 2: -THC Mechanism (Neuromodulation)



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Caption: ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

-THC activates CB1/Gi pathways, reducing cAMP and modulating excitability (nanomolar potency).[6]

Experimental Protocols

To validate the potency of these compounds, researchers must use distinct assays. The following protocols represent the "Gold Standard" for each.

Protocol A: Cdc25 Phosphatase Inhibition Assay (For SC- $\alpha\alpha\delta 9$)

Objective: Determine the

of SC- $\alpha\alpha\delta 9$ against recombinant Cdc25.

- Reagents: Recombinant Cdc25A/B, OMFP (3-O-methylfluorescein phosphate) substrate, Assay Buffer (30 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM DTT).
- Preparation: Dissolve SC- $\alpha\alpha\delta 9$ in DMSO to create a 10 mM stock. Serial dilute to range 0.1

– 100

.

- Reaction:
 - Add 20 μ l of enzyme solution to 96-well black plate.
 - Add 2 μ l of SC- $\alpha\alpha\delta 9$ dilution (or DMSO control). Incubate 15 min at 30°C.
 - Initiate reaction with 20 μ l of OMFP (final conc. 40 μ M).

).

- Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) kinetically for 30 minutes.

- Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Fit to sigmoidal dose-response curve to calculate

.

- Validation Check: Known inhibitor (e.g., NSC 95397) should yield

.

Protocol B: [³H]CP-55,940 Radioligand Binding Assay (For -THC)

Objective: Determine the affinity (

) of

-THC for CB1 receptors.

- Membrane Prep: Harvest CHO-hCB1 cells or rat brain homogenate. Resuspend in Binding Buffer (50 mM Tris-HCl, 5 mM

, 0.1% BSA).

- Competition:

- Total binding: Membranes + 0.5 nM [³H]CP-55,940.

- Non-specific binding: Add 10

unlabeled WIN 55,212-2.

- Experimental: Add

-THC (10 pM – 10

).

- Incubation: 90 minutes at 30°C.
- Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Liquid scintillation counting.
- Analysis: Calculate

and convert to

using the Cheng-Prusoff equation:

.

Safety & Handling

- SC- $\alpha\alpha\delta 9$:
 - Hazard: Cytotoxic.[7] Potential reproductive toxin (due to cell cycle interference).
 - Storage: Desiccated at -20°C. DMSO solutions stable for <1 month.
- -THC:
 - Hazard: Psychoactive (Schedule I/II controlled substance depending on jurisdiction). Neuroactive.
 - Storage: Methanol/Ethanol solution at -20°C. Sensitive to oxidation (protect from light).

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